molecular formula C20H10Cl2O5 B147703 4',5'-Dichlorofluorescein CAS No. 2320-96-9

4',5'-Dichlorofluorescein

Cat. No.: B147703
CAS No.: 2320-96-9
M. Wt: 401.2 g/mol
InChI Key: WLHLYHWMNUCWEV-UHFFFAOYSA-N
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Description

4’,5’-Dichlorofluorescein is a chemical compound belonging to the fluorescein family. It is characterized by the presence of two chlorine atoms at the 4’ and 5’ positions of the fluorescein molecule. This compound is widely used as a fluorescent dye in various scientific applications due to its unique photophysical properties, including high fluorescence quantum yield and pH sensitivity .

Biochemical Analysis

Biochemical Properties

4’,5’-Dichlorofluorescein can interact with various biomolecules in biochemical reactions. It is used as a probe for the detection and measurement of reactive oxygen species (ROS) production within cells . This interaction involves the oxidation of 4’,5’-Dichlorofluorescein to a highly fluorescent compound, allowing the movement of molecules and ions within cells to be studied .

Cellular Effects

4’,5’-Dichlorofluorescein has significant effects on various types of cells and cellular processes. It influences cell function by enabling the detection of ROS, which are involved in cell signaling pathways and gene expression . The presence of ROS can impact cellular metabolism and contribute to oxidative stress-related diseases such as Parkinson’s disease and Alzheimer’s disease .

Molecular Mechanism

The mechanism of action of 4’,5’-Dichlorofluorescein involves its oxidation to a fluorescent compound in the presence of ROS . This process allows for the detection of ROS and the study of their effects at the molecular level, including changes in gene expression and potential enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of 4’,5’-Dichlorofluorescein can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

4’,5’-Dichlorofluorescein may be involved in metabolic pathways related to the production and regulation of ROS

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Dichlorofluorescein typically involves the reaction of resorcinol with chlorinated phthalic anhydride in the presence of a catalyst such as methanesulfonic acid or zinc chloride. The reaction is carried out at elevated temperatures, usually between 130°C and 160°C, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 4’,5’-Dichlorofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The crude product is typically purified through column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4’,5’-Dichlorofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various dichlorofluorescein derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Properties

IUPAC Name

4',5'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHLYHWMNUCWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Cl)OC5=C3C=CC(=C5Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062327
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2320-96-9
Record name Dichlorofluorescein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2320-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',5'-Dichlorofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5'-dichloro-3',6'-dihydroxyspiro[isobenzofuran-1[3H]-9'-[9H]-xanthene]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4',5'-DICHLOROFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I54YMI55VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4',5'-dichlorofluorescein contribute to the generation of iodine in this specific research context?

A1: The research paper investigates the use of this compound as a photosensitizer for the generation of iodine. [] While the abstract doesn't provide specific details on the mechanism, photosensitizers typically absorb light energy and transfer it to other molecules, initiating chemical reactions. In this case, it's likely that this compound, upon absorbing light, facilitates the oxidation of iodide ions to form iodine. Further investigation into the full text of the paper would be necessary to elucidate the exact mechanism and the role of this compound in this specific photochemical reaction.

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